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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Flonoltinib
maleate, a novel dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine

kinase 3 (FLT3), in the context of clinical trials for myelofibrosis (MF).[1][2] The protocols

outlined below are synthesized from publicly available data from preclinical studies and clinical

trials.

Mechanism of Action
Flonoltinib maleate is an orally bioavailable small molecule that targets and inhibits the

activity of both JAK2 and FLT3.[1][3] This dual inhibition disrupts the activation of the JAK/STAT

signaling pathway, which is a critical mediator of cell proliferation and survival in

myeloproliferative neoplasms (MPNs) like myelofibrosis.[1][4] Unlike other JAK2 inhibitors that

bind to the JAK2 JH1 domain, Flonoltinib exhibits high selectivity by simultaneously binding to

the pseudokinase domain (JH2) and the kinase domain (JH1) of JAK2.[4][5][6] This unique

binding mechanism may contribute to its high selectivity over other JAK family members.[4][5]

[6] Some evidence also suggests it may act as a triple-target inhibitor, also affecting CDK6.[7]

[8] The inhibition of these pathways leads to the induction of apoptosis and a reduction in the

proliferation of malignant cells.[1][3]
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Figure 1: Simplified signaling pathway of Flonoltinib maleate's inhibitory action.

Clinical Trial Protocols
The following protocols are based on the Phase I/IIa (NCT05153343) and Phase IIb clinical

trials of Flonoltinib maleate in patients with myelofibrosis.[5][7][8]

Patient Population
Inclusion Criteria:

Age ≥18 years.[5]

Diagnosis of primary myelofibrosis (PMF), post-polycythemia vera MF (post-PV MF), or post-

essential thrombocythemia MF (post-ET MF).[5][7]

Dynamic International Prognostic Scoring System (DIPSS) risk category of intermediate-1,

intermediate-2, or high-risk.[5][7]

Palpable splenomegaly.[5]

Platelet count of at least 50 x 10⁹/L.[7]

Patients may or may not have had prior treatment with other JAK inhibitors.[5]
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Exclusion Criteria:

Use of any therapeutic PV drugs within 2 weeks or 5 half-lives prior to trial administration.[9]

Presence of other serious diseases that may affect patient safety or compliance.[9]

Study Design and Dosing Regimen
The clinical development of Flonoltinib maleate has progressed through dose-escalation and

expansion phases to determine the maximum tolerated dose (MTD) and recommended Phase

2 dose (RP2D).

Phase I/IIa: Dose Escalation & Expansion

Phase IIb: Randomized Controlled Trial

Endpoint Assessment

Patient Screening
(Inclusion/Exclusion Criteria)

Dose Escalation Cohorts
(25mg, 50mg, 100mg, 150mg, 225mg, 325mg)

RandomizationDetermine MTD (225mg/day)
& RP2D (100mg/day)

Dose Expansion Cohort
(100mg QD)

Primary Endpoints:
Safety, Tolerability, DLT, MTD, PK

Secondary Endpoints:
Spleen Volume Reduction (SVR35) at Wk 24,
TSS50, Bone Marrow Fibrosis Improvement

Flonoltinib L Flonoltinib H Ruxolitinib
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Figure 2: Workflow of the Flonoltinib maleate clinical trials for myelofibrosis.

Phase I/IIa Dosing:

Dose Escalation Phase: Patients received oral Flonoltinib maleate tablets at escalating

doses of 25 mg, 50 mg, 100 mg, 150 mg, 225 mg, and 325 mg.[5]

Single administration stage (Day 1-4): Once daily.[5]

Multiple administration stage (Day 5-21): Once daily for 14 days.[5]

Extended dosing phase (starting Day 23): Once daily for a 14-day cycle on a continuous

fasting schedule.[5]

Dose Expansion Phase: The optimal dose of 100 mg once daily was administered for a 14-

day cycle for a total of 12 cycles.[5][7] Treatment continued until disease progression or

unacceptable toxicity.[5][7]

Phase IIb Dosing:

Patients were randomized to receive either Flonoltinib maleate (low or high dose) or

Ruxolitinib.[8]

Efficacy and Safety Data
Efficacy
The clinical activity of Flonoltinib maleate was assessed by spleen volume reduction and

improvement in disease-related symptoms.

Table 1: Efficacy of Flonoltinib Maleate in Phase I/IIa Trial (NCT05153343)
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Efficacy Endpoint
Overall Population
(n=30)

Dose Escalation
(n=15)

Dose Expansion
(n=15)

SVR35 at Week 24
77.3% (17/22
evaluable)[5][7]

72.7% (8/11
evaluable)[5][7]

81.8% (9/11
evaluable)[5][7]

Best SVR≥35% 83.3% (25/30)[5] 80.0%[7] 93.3%[7][8]

Best TSS50 80.0% (24/30)[5] 80.0%[7] 73.3%[7][8]

| Bone Marrow Fibrosis Improvement | 26.1%[7][10] | 16.7%[7] | 36.4%[7] |

SVR35: ≥35% reduction in spleen volume from baseline. TSS50: ≥50% reduction in total

symptom score.

Table 2: Comparative Efficacy at Week 12 in Phase IIb Trial

Efficacy Endpoint Flonoltinib L Flonoltinib H Ruxolitinib

SVR35 80.0% (12/15)[8] 100% (18/18)[8] 50.0%[8]

| TSS50 | 66.7%[8] | 83.3%[8] | 61.1%[8] |

Table 3: Comparative Efficacy at Week 24 in Phase IIb Trial

Efficacy Endpoint Flonoltinib L Flonoltinib H Ruxolitinib

SVR35 90.0% (9/10)[8] 100% (11/11)[8] 54.5% (6/11)[8]

| TSS50 | 80.0%[8] | 100%[8] | 63.6%[8] |

Safety and Tolerability
Flonoltinib maleate has demonstrated a manageable safety profile in clinical trials.

Table 4: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) in Phase I/IIa Trial
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Adverse Event Frequency

Hematological

Anemia 48.4%[5]

Thrombocytopenia 29.0%[5]

Leukopenia 19.4%[5]

Decreased Lymphocyte Count 16.1%[5]

Neutropenia 16.1%[5]

Non-Hematological

Pneumonia 9.7%[5]

Abdominal Pain 3.2%[5]

Hypertension 3.2%[5]

Fibrinogen Decreased 3.2%[5]

| Abnormal Liver Function | 3.2%[5] |

No dose-limiting toxicities were observed during the first cycle of the Phase 1 portion of the

study, and the maximum tolerated dose was established at 225 mg/day.[5][6]

Experimental Protocols
Assessment of Spleen Volume

Method: Spleen volume is typically assessed by magnetic resonance imaging (MRI) or

computed tomography (CT) scans at baseline and specified time points throughout the trial

(e.g., Week 12 and Week 24).[5]

Procedure:

Perform a baseline MRI or CT scan of the abdomen to determine the initial spleen volume.

Repeat the imaging at designated follow-up visits.
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Calculate the percentage change in spleen volume from baseline at each time point.

A spleen volume reduction of ≥35% (SVR35) is a key secondary endpoint.[5]

Assessment of Myelofibrosis-Related Symptoms
Method: Patient-reported outcomes are captured using the Myelofibrosis Symptom

Assessment Form (MFSAF) v4.0, which calculates a Total Symptom Score (TSS).

Procedure:

Administer the MFSAF questionnaire to patients at baseline and at regular intervals during

the study.

Calculate the TSS at each assessment.

Determine the percentage change in TSS from baseline.

A ≥50% reduction in TSS (TSS50) is a key efficacy measure.[5]

Bone Marrow Fibrosis Assessment
Method: Bone marrow biopsies are collected at baseline and at specified time points (e.g.,

Week 24).

Procedure:

Obtain a bone marrow biopsy sample.

Process and stain the sample for histological evaluation.

A pathologist grades the degree of reticulin fibrosis according to the European

Myelofibrosis Network (EUMNET) or other standardized criteria.

Compare the fibrosis grade at follow-up to the baseline assessment to determine

improvement.

Conclusion
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Flonoltinib maleate has demonstrated significant clinical benefits in patients with

myelofibrosis, showing promising efficacy in spleen volume reduction and symptom

improvement with a manageable safety profile.[5][7] Ongoing and future clinical trials will

further delineate its role in the treatment landscape for myelofibrosis.[5][8]

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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